2-(Dichloromethylene)cyclohexanone

Description

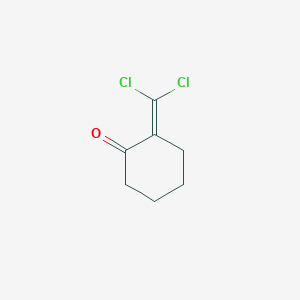

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dichloromethylidene)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGMHHYQSSDICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=C(Cl)Cl)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 2 Dichloromethylene Cyclohexanone and Analogues

Elucidation of Reaction Mechanisms at the Dichloromethylene Center

The dichloromethylene group is a key site of reactivity in 2-(dichloromethylene)cyclohexanone. Reactions at this center often proceed through mechanisms involving either nucleophilic attack or the formation of radical intermediates. For instance, in the presence of nucleophiles, the electron-withdrawing nature of the two chlorine atoms makes the carbon of the dichloromethylene group susceptible to attack. This can lead to substitution reactions where one or both chlorine atoms are replaced.

In contrast, reactions involving radical pathways can be initiated by thermal or photochemical means. These reactions can lead to a variety of products, including those resulting from cyclization or addition reactions. The specific pathway followed is often dependent on the reaction conditions and the nature of the other reactants present.

Investigating Transformations at the Carbonyl Group and Alpha-Positions

Transformations at the carbonyl group and the adjacent alpha-positions of this compound and its analogues are complex and have been the subject of extensive investigation. These studies provide critical insights into the factors governing the reactivity and selectivity of these compounds.

Kinetic studies are instrumental in elucidating the reaction pathways of this compound analogues. For example, in the context of catalytic hydrogenation of cyclohexanone (B45756), kinetic and mechanistic studies have been performed using cationic ruthenium and osmium complexes. researchgate.net These studies help in determining the rate-determining steps and the influence of various parameters on the reaction rate. In some catalytic systems, it has been observed that the reaction rate is first-order with respect to the catalyst and can be zero or first-order with respect to the substrate, depending on the reaction conditions. acs.org

Theoretical approaches, such as ab initio calculations, have also been employed to study the kinetics of reactions involving related cyclic ketones like cyclopentanone. mit.edu These computational studies provide valuable data on thermodynamic and kinetic parameters for various reaction pathways, including those that are difficult to study experimentally. mit.edu

The identification and characterization of reaction intermediates are crucial for a complete understanding of reaction mechanisms. In the study of transformations involving this compound analogues, various techniques are employed to detect and characterize these transient species. For instance, in the isomerization of 2-cyclohexenol to cyclohexanone catalyzed by ruthenium(II) complexes, a catalytic reaction intermediate, [RuCp(PTA)2(η2-C6H9OH)]CF3SO3, was synthesized and characterized using NMR spectroscopy. rsc.org

In oxidative Ritter-type reactions of α-arylketones, which are structurally related to the core of this compound, a proposed mechanism involves the formation of a radical intermediate through single electron transfer, which is then trapped by a nitrile. chinesechemsoc.org Control experiments and detailed mechanistic investigations help to support the existence of such intermediates. chinesechemsoc.org The use of advanced analytical techniques like mass spectrometry is also pivotal in identifying and characterizing transient species in complex reaction mixtures. nih.govuni-goettingen.desci-hub.se

Both steric and electronic effects play a significant role in determining the reactivity of this compound and its analogues. The substituents on the cyclohexane (B81311) ring and at the alpha-positions can influence the accessibility of the reactive centers and the stability of intermediates and transition states. iupac.orgresearchgate.netresearchgate.net

For instance, the presence of bulky groups near the reaction site can hinder the approach of reactants, thereby slowing down the reaction rate. researchgate.net Conversely, electron-withdrawing or electron-donating groups can alter the electron density at the reactive centers, influencing their susceptibility to nucleophilic or electrophilic attack. rsc.orgacs.org In the context of SN2 reactions, it has been shown that electronic effects, particularly the inductive effect, can be the dominating factor over steric effects in determining reaction trends. iupac.org

The interplay of these effects is often complex. For example, in the catalytic oxygenation of cyclohexane, the steric effect of substituents on the catalyst can be essential for achieving high efficiency, while the electron-withdrawing effect can modulate the reaction rate and even shift the rate-limiting step of the catalytic cycle. rsc.org

Table 1: Influence of Steric and Electronic Effects on Reaction Outcomes

| Feature | Effect on Reactivity | Example | Citation |

| Steric Hindrance | Can decrease reaction rates by impeding the approach of reactants. | Bulky groups near the reaction center can slow down nucleophilic attack. | researchgate.net |

| Electronic Effects | Electron-withdrawing groups can increase the electrophilicity of a reaction center, while electron-donating groups can increase nucleophilicity. | The rate of C-H activation can be influenced by the electronic nature of substituents on the substrate. | acs.org |

| Inductive Effect | Can be the dominant factor in determining reaction trends in some substitution reactions. | In SN2 reactions, the inductive effect often has a greater influence than steric hindrance. | iupac.org |

| Catalyst Modification | Both steric and electronic properties of a catalyst can be tuned to optimize activity and selectivity. | In porphyrin-catalyzed oxygenation, steric bulk on the catalyst can enhance stability, while electronic effects can control the rate-limiting step. | rsc.org |

Mechanistic Models for Catalytic Transformations

The development of mechanistic models for catalytic transformations involving this compound analogues is essential for optimizing reaction conditions and designing more efficient catalysts. These models are often based on a combination of experimental data, including kinetic studies and the characterization of intermediates, and computational studies.

For example, in the transfer hydrogenation of ketones catalyzed by (cyclopentadienone)iron carbonyl compounds, mechanistic studies have pointed to the formation of a catalytically relevant trimethylamine-ligated iron species. acs.org Kinetic isotope effect experiments provided evidence that hydrogen transfer occurs in the turnover-limiting step of the catalytic cycle. acs.org Hammett plots have also been used to establish a linear free energy relationship, indicating that the reaction rate is sensitive to the electronic properties of the catalyst. acs.org

In another example, the hydrogenation of cyclohexanone catalyzed by cationic ruthenium and osmium complexes is proposed to proceed through a catalytic cycle involving the formation of a metal-hydride species and subsequent insertion of the ketone into the metal-hydride bond. researchgate.net

Table 2: Key Features of Proposed Catalytic Cycles

| Catalytic System | Key Intermediate(s) | Rate-Determining Step | Supporting Evidence | Citation |

| (Cyclopentadienone)iron Carbonyls | Trimethylamine-ligated iron compound | Hydrogen transfer | Kinetic isotope effect, Hammett plot | acs.org |

| [MH(CO)(NCMe)2(PPh3)2]BF4 (M=Ru, Os) | Metal-hydride species | Insertion of alkene into metal-hydride bond | Kinetic and mechanistic studies | researchgate.net |

| [Ir(cod)(NHC)2] Complexes | Hydrido species | Migratory insertion into Ir-H bond | DFT calculations, experimental observations | csic.es |

Photochemical Reaction Mechanisms

The photochemistry of cyclohexanone and its derivatives has been studied to understand the reaction mechanisms following photoexcitation. nih.govuci.edu Upon absorption of light, these molecules are promoted to an excited electronic state, from which they can undergo a variety of reactions.

Molecular dynamics simulations on a semiempirical multireference configuration interaction potential-energy surface have been used to predict the distribution of photoproducts and the time scales for their formation. nih.govuci.edu For cyclohexanone, a majority of the reactive trajectories are predicted to start with a ring-opening via C-Cα bond cleavage. nih.govuci.edu This initial step is followed by a cascade of events leading to various photoproducts. These theoretical simulations have confirmed experimentally observed reaction channels and have also predicted new ones. nih.govuci.edu

The study of photochemical reactions of related compounds can also provide insights. For instance, the photochemical reactions of benzil (B1666583) in different solvents have been investigated to understand the role of different excited states and radical-pair mechanisms. science.gov

Advanced Characterization and Analytical Methodologies for 2 Dichloromethylene Cyclohexanone

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 2-(dichloromethylene)cyclohexanone, each providing unique insights into the molecule's framework and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, offering detailed information about the hydrogen and carbon environments within the molecule. orgsyn.orguobasrah.edu.iq

¹H NMR: In the proton NMR spectrum, the protons on the cyclohexanone (B45756) ring exhibit characteristic chemical shifts. The protons on the carbons adjacent to the carbonyl group (α-protons) and the dichloromethylene group would be expected to show distinct signals due to the differing electronic environments. Typically, protons adjacent to a carbonyl group in a cyclohexanone ring appear in the range of 2.0-2.5 ppm. libretexts.org The specific chemical shifts and coupling constants of the methylene (B1212753) protons in the cyclohexanone ring provide valuable information about their spatial relationships and the conformation of the ring. orgsyn.orgresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances would include the carbonyl carbon, the carbons of the dichloromethylene group, and the carbons of the cyclohexanone ring. The carbonyl carbon of an α,β-unsaturated ketone typically appears in a specific region of the spectrum. libretexts.orgmdpi.com The presence of the electron-withdrawing chlorine atoms on the exocyclic double bond would influence the chemical shift of the sp²-hybridized carbons. The chemical shifts for the sp³-hybridized carbons of the cyclohexanone ring would also be observed at characteristic positions. pitt.eduepfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for similar functional groups and may not represent experimentally verified data for this specific compound.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl Carbon | ¹³C | 190-210 | The exact shift is influenced by conjugation. libretexts.orgmdpi.com |

| Dichloromethylene Carbon | ¹³C | 120-140 | The presence of two chlorine atoms causes a downfield shift. |

| C=C Carbon (ring) | ¹³C | 130-150 | Part of the α,β-unsaturated system. |

| CH₂ (alpha to C=O) | ¹H | 2.2-2.6 | Deshielded by the adjacent carbonyl group. libretexts.org |

| CH₂ (alpha to C=O) | ¹³C | 35-45 | |

| Other Ring CH₂ | ¹H | 1.5-2.0 | |

| Other Ring CH₂ | ¹³C | 20-35 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound. orgsyn.orgelsevierpure.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration. In α,β-unsaturated ketones, this band is typically found at a lower frequency (around 1666-1685 cm⁻¹) compared to saturated ketones due to conjugation. libretexts.org Another key feature would be the C=C stretching vibration of the exocyclic double bond. The C-Cl stretching vibrations of the dichloromethylene group are also expected to be present, typically in the fingerprint region of the spectrum. elsevierpure.commdpi.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. mdpi.comresearchgate.net The combination of both FT-IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule. thiemann.io

Table 2: Expected Vibrational Frequencies for this compound This table is generated based on typical values for similar functional groups and may not represent experimentally verified data for this specific compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonyl (C=O) | Stretch | 1666-1685 | FT-IR (strong) |

| Alkene (C=C) | Stretch | 1600-1650 | FT-IR (medium), Raman (strong) |

| C-Cl | Stretch | 600-800 | FT-IR (strong) |

| C-H (alkane) | Stretch | 2850-2960 | FT-IR (medium to strong) |

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, particularly the conjugated system. elsevierpure.com this compound, being an α,β-unsaturated ketone, is expected to exhibit characteristic UV absorptions. fiveable.me

The primary electronic transition of interest is the π → π* transition of the conjugated enone system. slideshare.net This transition typically occurs at a longer wavelength (bathochromic shift) compared to non-conjugated systems due to the delocalization of electrons over the π-system. spcmc.ac.in The position of the maximum absorption (λmax) can be influenced by the solvent polarity. thieme-connect.de The presence of the dichloromethylene group may also affect the electronic transitions and the resulting UV-Vis spectrum. acs.org For similar cyclic enones, absorption maxima are often observed in the 230-260 nm range. spcmc.ac.in For instance, some diarylcyclohexanones show a band around 250 nm attributed to a π-π* transition. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative and quantitative analysis of this compound. rsc.org A reversed-phase HPLC method would likely be suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com

For quantitative analysis, a calibration curve can be constructed by running standards of known concentration. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration. nih.gov The use of a UV detector is appropriate, given the chromophore present in the molecule. google.com The detection limit for similar compounds can be in the low ppm range. nih.gov Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance the detection of carbonyl compounds, though this may not be necessary for a compound with a strong native chromophore. researchgate.netfishersci.com HPLC methods have been successfully developed for the analysis of other cyclohexanone derivatives. google.com

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. chromatographyonline.comacs.org The choice of the GC column is critical for achieving good separation from other volatile components in a sample. dnacih.com A flame ionization detector (FID) is a common choice for the detection of organic compounds. dnacih.com

For more definitive identification, GC can be coupled with Mass Spectrometry (GC-MS). restek.comoup.com This combination allows for the separation of the components by GC, followed by their identification based on their mass spectra. The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms. Headspace GC can be a useful sampling technique for analyzing volatile organic compounds in various matrices. acs.orgresearchgate.net Comprehensive two-dimensional GC (GCxGC) can provide enhanced resolution for complex mixtures. acs.orgcopernicus.org

Chiral Chromatography for Enantiomeric Purity Determination

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of chemical analysis, especially in pharmaceuticals and material science. rotachrom.com Molecules with this property are known as chiral, and their mirror images are called enantiomers. rotachrom.com Enantiomers often exhibit different biological activities and chemical properties. Chiral chromatography is a powerful technique used to separate these enantiomers, allowing for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample. rotachrom.comnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times in the chromatographic system. rotachrom.comresearchgate.net

Common chiral chromatography techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC). rotachrom.comcsfarmacie.cz The choice of technique and CSP depends on the analyte's volatility, stability, and functional groups. rotachrom.compsu.edu For chiral ketones like this compound, both GC and HPLC can be viable options. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the chiral resolution of various racemic compounds. csfarmacie.cz

The determination of enantiomeric purity is a routine process in synthetic chemistry. nih.gov While specific methods for this compound are not extensively documented, methodologies applied to structurally similar chiral cyclohexanone derivatives can be adapted. For instance, chiral HPLC analysis using a Chiralpak AD-H column has been successfully used to establish the chiral purity of related compounds. In other cases, chiral GC analysis is employed after derivatization of the analyte to enhance volatility and separation. rsc.org For this compound, a direct separation on a suitable CSP or a separation after derivatization with a chiral auxiliary could be explored.

Table 1: Potential Chiral Chromatography Methods for this compound

| Technique | Chiral Stationary Phase (CSP) Type | Potential Column Example | Typical Mobile/Carrier Gas | Detection Method | Rationale/Notes |

|---|---|---|---|---|---|

| HPLC | Polysaccharide-based (Cellulose or Amylose derivatives) | Chiralcel® OD-H, Chiralpak® AD-H | Hexane/Isopropanol, Hexane/Ethanol | UV, Circular Dichroism (CD) | These CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including ketones. csfarmacie.cz The dichloromethylene group may provide unique interactions. |

| GC | Cyclodextrin derivatives | FS-Hydrodex β-6TBDM | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Suitable for volatile analytes. The inclusion complexes formed with cyclodextrins provide the basis for chiral separation. rsc.org Derivatization may be required to improve volatility. |

| HPLC | Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Normal phase (e.g., Hexane/Ethanol) | UV | These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. csfarmacie.cz The carbonyl and dichlorovinyl groups offer sites for such interactions. |

Derivatization Strategies in Analytical Chemistry

Derivatization is a chemical modification technique used in analytical chemistry to convert an analyte into a product, or derivative, with properties more suitable for a given analytical method. research-solution.com This process is often employed to improve volatility for GC analysis, enhance detectability for various detectors, improve chromatographic separation and peak shape, and increase stability. research-solution.commdpi.com For compounds like this compound, which contains a carbonyl (ketone) functional group, derivatization can be a key step in achieving sensitive and selective analysis. research-solution.comddtjournal.com

Enhancing Detectability and Selectivity via Derivatization

The primary goals of derivatization are often to enhance the response of an analyte to a specific detector and to improve the selectivity of the analysis. psu.edunih.gov For gas chromatography, derivatization can render highly polar compounds sufficiently volatile for analysis. research-solution.com For both GC and HPLC, derivatization can introduce specific chemical moieties that are highly responsive to selective detectors. psu.edusci-hub.se

For carbonyl compounds such as ketones, a common and effective derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). research-solution.commdpi.com PFBHA reacts with the ketone to form an oxime derivative. mdpi.com The introduction of the pentafluorobenzyl group, which is strongly electron-capturing, makes the derivative highly sensitive to Electron Capture Detection (ECD) in GC, allowing for detection at very low concentrations (ng/L levels). research-solution.commdpi.com This is particularly useful for trace analysis.

In liquid chromatography, derivatization is often aimed at attaching a chromophore or fluorophore to the analyte to enhance UV or fluorescence detection. sci-hub.se Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with ketones to form brightly colored hydrazones that can be easily detected by UV-Vis detectors. ddtjournal.comnih.gov For mass spectrometry (MS) detection, derivatization can introduce a readily ionizable group to improve ionization efficiency in techniques like electrospray ionization (ESI), thereby boosting sensitivity. ddtjournal.comsci-hub.se

Table 2: Common Derivatization Reagents for Ketone Analysis

| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Carbonyl (Ketone, Aldehyde) | GC-ECD, GC-MS | Introduces an electron-capturing group for enhanced sensitivity with ECD. | research-solution.commdpi.com |

| 2,4-Dinitrophenylhydrazine | DNPH | Carbonyl (Ketone, Aldehyde) | HPLC-UV | Forms a colored derivative (hydrazone) for strong UV absorbance. | ddtjournal.comnih.gov |

| Dansyl Hydrazine | Dns-Hz | Carbonyl (Ketone, Aldehyde) | HPLC-Fluorescence, LC-MS | Introduces a fluorescent dansyl group for high sensitivity fluorescence detection and an ionizable group for MS. | ddtjournal.com |

Applications in Complex Mixture Analysis

Analyzing target compounds in complex mixtures, such as environmental, biological, or industrial samples, presents significant challenges due to the presence of interfering substances (the matrix). mdpi.comscience.govrsc.org Derivatization can be a powerful tool to overcome these challenges. mdpi.com By altering the chemical structure of the analyte, derivatization can modify its chromatographic behavior, moving its peak away from interfering peaks from the sample matrix, thus improving resolution and simplifying quantification. research-solution.commdpi.com

Furthermore, derivatization can enhance the selectivity of the extraction process. mdpi.com For example, converting a relatively neutral compound like this compound into a more acidic or basic derivative could allow for more specific liquid-liquid extraction or solid-phase extraction (SPE) protocols, effectively cleaning up the sample before instrumental analysis. sci-hub.se

A key advantage is the ability to analyze for a class of compounds. For instance, using a carbonyl-specific reagent like PFBHA allows for the simultaneous analysis of all reactive ketones and aldehydes in a complex sample. This is highly efficient for screening purposes. mdpi.com The analysis of cyclohexanone that has leached from poly(vinyl chloride) (PVC) bags into intravenous solutions is a practical example where derivatization with DNPH was used to enable its determination in a complex aqueous matrix. nih.gov Similarly, the analysis of carbonyl compounds in wine and beer relies heavily on derivatization to manage the complexity of the beverage matrix and achieve the necessary low detection limits. mdpi.com This strategy would be directly applicable to the analysis of this compound in similarly complex sample types.

Future Perspectives and Unexplored Research Avenues

Discovery of Novel Reactivity Patterns for the Dichloromethylene Group

The dichloromethylene moiety is a versatile functional group, and its reactivity in the context of the cyclohexanone (B45756) scaffold is an area ripe for investigation. The electron-withdrawing nature of the adjacent carbonyl group is expected to influence the reactivity of the C=C double bond and the C-Cl bonds, opening avenues for new synthetic transformations.

Future research could focus on exploring its participation in various cycloaddition reactions. For instance, [3+2] cycloadditions with in situ generated azomethine ylides could lead to the synthesis of complex spiro-pyrrolidine and spiro-oxindole frameworks, which are prevalent in many biologically active natural products and pharmaceuticals. nih.govmdpi.comrsc.orgmdpi.com The regioselectivity and stereoselectivity of such reactions would be of significant interest. Additionally, its potential as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, could be investigated to construct highly functionalized polycyclic systems. nih.govacademie-sciences.fracs.org

The gem-dichloroalkene unit also presents opportunities for transition-metal-catalyzed cross-coupling reactions. nih.govchinesechemsoc.orgacs.org Palladium or nickel-catalyzed reactions, for example, could enable the selective mono- or di-substitution of the chlorine atoms with various organic fragments, providing access to a diverse array of substituted cyclohexenone derivatives. Such transformations would be valuable for creating libraries of compounds for biological screening. The development of stereoselective methods for the hydrodehalogenation of the dichloromethylene group could also yield synthetically useful monochloroalkene intermediates. chinesechemsoc.org

Integration into Advanced Catalytic Systems

The structural features of 2-(dichloromethylene)cyclohexanone suggest its potential for integration into advanced catalytic systems, both as a substrate and as a precursor to catalytic species.

The presence of multiple reactive sites—the carbonyl group, the double bond, and the chloro-substituents—makes it an ideal candidate for cascade reactions. A single catalytic system could potentially orchestrate a series of transformations in a single pot, leading to the rapid construction of molecular complexity from a simple starting material. For instance, a transition-metal catalyst could initiate a coupling reaction at the dichloromethylene group, followed by an intramolecular cyclization involving the ketone.

Furthermore, the cyclohexanone ring and the dichloromethylene group could be modified to create novel ligands for transition-metal catalysis. For example, functionalization of the ring or substitution of the chlorine atoms could introduce coordinating groups, leading to new bidentate or tridentate ligands. The steric and electronic properties of these ligands could be fine-tuned by altering the substitution pattern, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. researchgate.net

High-Throughput Screening and Automated Synthesis Approaches

The potential for this compound to participate in multicomponent reactions makes it an attractive building block for high-throughput screening (HTS) and automated synthesis platforms. HTS allows for the rapid testing of thousands of compounds to identify those with desired biological or material properties. nih.govresearchgate.net

Libraries of diverse molecular scaffolds could be generated from this compound through reactions such as the synthesis of spirooxindoles or other heterocyclic systems. nih.govmdpi.comrsc.orgresearchgate.net Automated synthesis platforms could be employed to systematically vary the reactants in these multicomponent reactions, leading to the rapid generation of large compound libraries for subsequent screening. The amenability of its likely reactions to solid-phase synthesis could further enhance its utility in automated workflows, simplifying purification and isolation of the products.

Interdisciplinary Applications in Materials Science or Chemical Biology

The unique combination of a reactive dichloromethylene group and a cyclohexanone core suggests that this compound could find applications beyond traditional organic synthesis, extending into materials science and chemical biology.

In materials science , this compound could serve as a functional monomer for the synthesis of novel polymers. pageplace.deresearchgate.netdokumen.pubresearchgate.netacs.org The dichloromethylene group could be a site for polymerization or for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. The resulting polymers could exhibit interesting properties, such as altered thermal stability, conductivity, or optical properties, making them suitable for applications in organic electronics or as advanced coatings. For example, the incorporation of this unit could lead to polymers with tunable refractive indices or specific sensory capabilities.

In the realm of chemical biology , this compound could serve as a versatile scaffold for the development of chemical probes to study biological processes. nih.govdiva-portal.org The cyclohexanone core is a common motif in many bioactive molecules, and the dichloromethylene group provides a reactive handle for the attachment of reporter groups (e.g., fluorophores, biotin) or for covalent modification of biological targets. Derivatives of this compound could be designed as specific enzyme inhibitors or as probes to investigate protein-protein interactions. The ability to generate diverse libraries of compounds from this starting material would be particularly valuable for screening against a wide range of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.